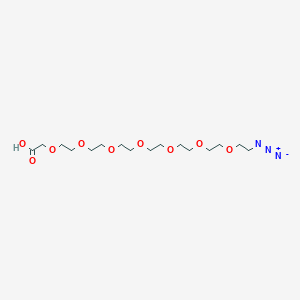
Azido-PEG7-CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG7-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. This compound is widely used in click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group allows for copper-catalyzed azide-alkyne cycloaddition reactions, making it a valuable reagent in bioconjugation and chemical modification processes .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG7-CH2COOH can be synthesized through a series of chemical reactions involving the introduction of an azide group and a carboxylic acid group onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is prepared by polymerizing ethylene oxide.
Azidation: The hydroxyl end groups of the PEG are converted to azide groups using sodium azide in the presence of a suitable solvent.
Carboxylation: The other end of the PEG chain is functionalized with a carboxylic acid group using a carboxylating agent such as succinic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Azido-PEG7-CH2COOH undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of copper catalysts to form a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.
Major Products Formed
CuAAC: Forms triazole-linked products.
SPAAC: Forms triazole-linked products without the need for copper catalysts.
科学研究应用
Azido-PEG7-CH2COOH has a wide range of applications in scientific research, including:
作用机制
Azido-PEG7-CH2COOH exerts its effects through the azide group, which participates in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
相似化合物的比较
Similar Compounds
- Azido-PEG1-CH2COOH
- Azido-PEG2-CH2COOH
- Azido-PEG3-CH2COOH
- Azido-PEG4-CH2COOH
- Azido-PEG5-CH2COOH
- Azido-PEG6-CH2COOH
- Azido-PEG8-CH2COOH
Uniqueness
Azido-PEG7-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The seven-unit PEG spacer enhances the compound’s solubility in aqueous media, making it suitable for various biological and chemical applications. Additionally, the presence of both azide and carboxylic acid groups allows for versatile conjugation strategies .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O9/c17-19-18-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16(20)21/h1-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDHUWBOUOIMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














